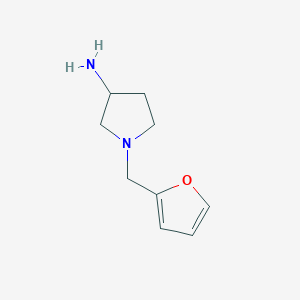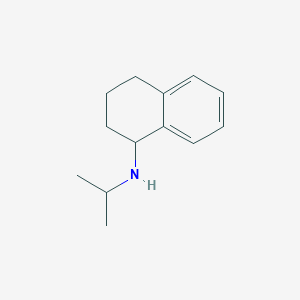
N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE: is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method for synthesizing N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves the reaction of 1-tetralone with isopropylamine in the presence of a reducing agent such as sodium borohydride.
Reductive Amination: Another approach involves the reductive amination of 1-tetralone with isopropylamine using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE can undergo oxidation reactions to form corresponding imines or oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acid chlorides
Major Products Formed:
Oxidation: Imines, oximes
Reduction: Corresponding amines
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
Chemistry: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as a ligand in receptor binding studies and as a potential therapeutic agent .
Medicine: this compound has shown promise in preclinical studies as a candidate for the treatment of neurological disorders. Its ability to interact with specific receptors in the brain makes it a potential drug candidate .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions .
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: This compound is structurally similar but lacks the tetrahydronaphthalene ring system.
N-ethyl-N-(propan-2-yl)propan-2-amine: Another related compound, which also lacks the tetrahydronaphthalene ring system, is used as a solvent and reagent in chemical reactions.
Uniqueness: N-ISOPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE is unique due to its tetrahydronaphthalene ring system, which imparts specific chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19N/c1-10(2)14-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,10,13-14H,5,7,9H2,1-2H3 |
Clé InChI |
XXJLQIGGUDANTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


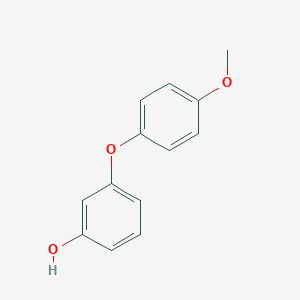

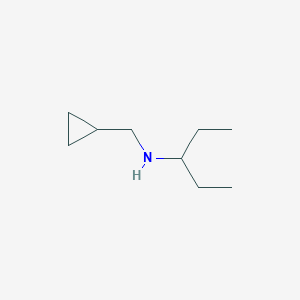
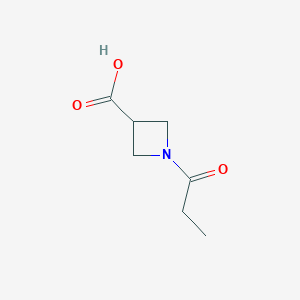
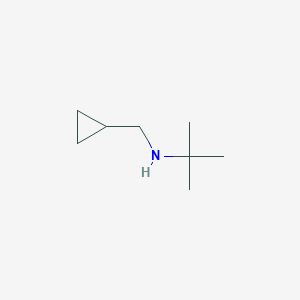



![5-[(2-methylphenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1369718.png)
amine](/img/structure/B1369720.png)

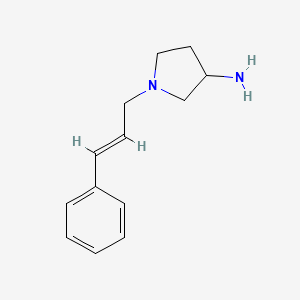
![1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369727.png)
